(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 882229-66-5
VCID: VC4690871
InChI: InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2
SMILES: C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Molecular Formula: C21H20N4O3
Molecular Weight: 376.416

(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

CAS No.: 882229-66-5

Cat. No.: VC4690871

Molecular Formula: C21H20N4O3

Molecular Weight: 376.416

* For research use only. Not for human or veterinary use.

(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone - 882229-66-5

CAS No. 882229-66-5
Molecular Formula C21H20N4O3
Molecular Weight 376.416
IUPAC Name [3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2
Standard InChI Key DAKCNARHNUPWMQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Potential Biological Activities

Compounds with pyrazole and piperidine rings often exhibit biological activities such as antibacterial, antifungal, or antiviral properties. The presence of a nitro group can enhance these activities by increasing the compound's ability to interact with biological targets.

Synthesis Pathways

The synthesis of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone would likely involve several steps:

  • Formation of the Pyrazole Core: This might involve the reaction of phenylhydrazine with a suitable aldehyde or ketone.

  • Introduction of the Nitrophenyl Group: This could be achieved through a substitution reaction.

  • Attachment of the Piperidine Moiety: This might involve a condensation reaction with piperidine.

Data Tables

Given the lack of specific data on (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone, we can look at related compounds for insights:

CompoundMolecular FormulaMolecular WeightBiological Activity
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC16H11N3O3C_{16}H_{11}N_{3}O_{3}293.28 g/molPotential biological activities due to nitro and pyrazole groups
3-(4-Nitrophenyl)-1H-pyrazoleC10H7N3O2C_{10}H_{7}N_{3}O_{2}205.18 g/molUsed as a precursor in various syntheses

Research Findings

While specific research findings on (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone are not available, related compounds have shown promise in biological assays. For example, compounds with similar structures have demonstrated antibacterial and antifungal activities .

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